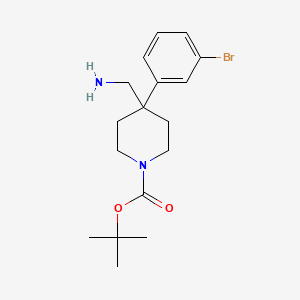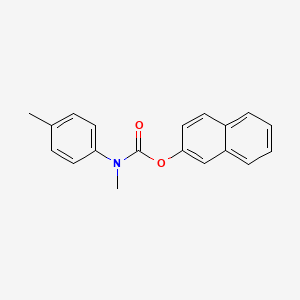![molecular formula C15H11N7OS B12119861 3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)
3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our compound has a mouthful of a name, but let’s break it down. It’s a benzotriazinone derivative with a tetrazole ring and a phenyl group. The structure looks like this:
Compound: C8H6N4O2
!Compound Structure)
Now that we’ve met our compound, let’s dive into its origins and properties.
Preparation Methods
Synthetic Routes::
Diels-Alder Reaction:
Other Methods:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Our compound is no wallflower; it actively participates in various reactions:
Oxidation: It can undergo oxidation reactions, transforming functional groups.
Reduction: Reduction processes may lead to different derivatives.
Substitution: The phenyl group is susceptible to substitution reactions.
Common Reagents: Nitric acid, hydrogen peroxide, and metal catalysts.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Our compound wears many hats:
Chemistry: It serves as a versatile building block for novel molecules.
Biology: Researchers explore its interactions with enzymes and receptors.
Medicine: Its potential as a drug candidate warrants investigation.
Industry: Perhaps it finds use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, modulating pathways. Further studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Our compound’s combination of tetrazole, benzotriazinone, and phenyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, consider exploring related tetrazole derivatives like N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Properties
Molecular Formula |
C15H11N7OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H11N7OS/c23-14-12-8-4-5-9-13(12)16-19-21(14)10-24-15-17-18-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
WFIAPJJEGLJNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
![N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12119783.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)

![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)

![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)



